5-fluoro-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 5-position, a methyl group at the 1-position, and a pyridin-4-yl group attached to the carboxamide at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole. This can be achieved through the fluorination of indole using reagents like Selectfluor.
N-Methylation: The 5-fluoroindole is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The N-methyl-5-fluoroindole is carboxylated at the 2-position using a carboxylating agent like carbon dioxide under high pressure and temperature.
Amidation: The resulting carboxylic acid is then converted to the corresponding carboxamide by reacting with 4-aminopyridine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted indole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-fluoro-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in the target proteins, while the carboxamide group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-methyl-1H-indole-2-carboxamide: Lacks the pyridin-4-yl group, which may affect its biological activity and binding properties.
1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide: Lacks the fluorine atom, potentially reducing its binding affinity and selectivity.
5-fluoro-1H-indole-2-carboxamide: Lacks both the methyl and pyridin-4-yl groups, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of the fluorine atom, methyl group, and pyridin-4-yl group in 5-fluoro-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H12FN3O |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-pyridin-4-ylindole-2-carboxamide |
InChI |
InChI=1S/C15H12FN3O/c1-19-13-3-2-11(16)8-10(13)9-14(19)15(20)18-12-4-6-17-7-5-12/h2-9H,1H3,(H,17,18,20) |
InChI Key |
NGVINLLITIEHQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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